molecular formula C19H13F B13414797 11-Fluoro-5-methylchrysene CAS No. 64977-49-7

11-Fluoro-5-methylchrysene

Cat. No.: B13414797
CAS No.: 64977-49-7
M. Wt: 260.3 g/mol
InChI Key: VDDOUBDAAMGGJQ-UHFFFAOYSA-N
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Description

11-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential carcinogenic properties and its role in scientific research, particularly in the study of chemical carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Fluoro-5-methylchrysene involves the fluorination of 5-methylchrysene. This can be achieved through various methods, including direct fluorination using elemental fluorine or more selective methods using fluorinating agents such as Selectfluor. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 11-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and oxygenated derivatives, which are useful for further studies in chemical carcinogenesis .

Scientific Research Applications

11-Fluoro-5-methylchrysene is primarily used in scientific research to study the mechanisms of chemical carcinogenesis. It serves as a model compound to investigate the metabolic activation and tumor-initiating activity of PAHs. Research has shown that this compound, along with other fluorinated derivatives, can induce tumors in experimental models, making it valuable for cancer research .

Mechanism of Action

The mechanism of action of 11-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is facilitated by enzymes such as cytochrome P450, which hydroxylate the compound, leading to the formation of diol epoxides. These reactive intermediates can form DNA adducts, initiating carcinogenesis .

Comparison with Similar Compounds

  • 1-Fluoro-5-methylchrysene
  • 3-Fluoro-5-methylchrysene
  • 6-Fluoro-5-methylchrysene
  • 7-Fluoro-5-methylchrysene
  • 9-Fluoro-5-methylchrysene
  • 12-Fluoro-5-methylchrysene

Comparison: 11-Fluoro-5-methylchrysene is unique among its fluorinated counterparts due to its specific position of fluorination, which influences its metabolic activation and carcinogenic potential. Studies have shown that while some fluorinated derivatives are less active, this compound retains a high level of tumor-initiating activity, similar to 5-methylchrysene .

Properties

CAS No.

64977-49-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

5-fluoro-11-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-10-13-6-2-5-9-16(13)19-17(20)11-14-7-3-4-8-15(14)18(12)19/h2-11H,1H3

InChI Key

VDDOUBDAAMGGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3F

Origin of Product

United States

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